

Technical Guide: Isotopic Purity of O-tert-Butyl-2-hydroxy Efavirenz-d5

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Compound of Interest

Compound Name: O-tert-Butyl-2-hydroxy Efavirenz-d5

Cat. No.: B15582717

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and the critical process of determining the isotopic purity of **O-tert-Butyl-2-hydroxy Efavirenz-d5**. This deuterated analog of an Efavirenz metabolite is a crucial internal standard for pharmacokinetic and metabolism studies. Ensuring its isotopic purity is paramount for the accuracy and reliability of quantitative bioanalytical methods.

Introduction

O-tert-Butyl-2-hydroxy Efavirenz-d5 is a stable isotope-labeled derivative of a major metabolite of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The introduction of five deuterium atoms into the molecule allows it to be used as an ideal internal standard in mass spectrometry-based bioanalysis. The co-elution of the deuterated standard with the non-labeled analyte allows for precise quantification by correcting for matrix effects and variations in sample processing. The chemical purity of this standard is important, but its isotopic purity—the extent to which the molecule is enriched with the desired number of deuterium atoms—is a critical parameter that directly impacts the accuracy of experimental results.

Quantitative Data: Isotopic Purity

While specific batch data for isotopic distribution can vary, a representative analysis of a high-purity batch of **O-tert-Butyl-2-hydroxy Efavirenz-d5** would be expected to show the following distribution of deuterated species. The primary species is the d5 isotopologue, with minor contributions from lower deuterated forms. The chemical purity for this compound is typically high, for instance, one supplier notes a purity of 98.40%[\[1\]](#).

Table 1: Representative Isotopic Distribution of **O-tert-Butyl-2-hydroxy Efavirenz-d5**

Isotopologue	Deuterium Atoms (n)	Representative Mass	Relative Abundance (%)
d0	0	389.83	< 0.1
d1	1	390.83	< 0.5
d2	2	391.83	< 1.0
d3	3	392.83	< 2.0
d4	4	393.83	~ 5.0
d5	5	394.83	> 90.0

Note: This data is representative. Actual batch-to-batch isotopic distribution must be determined experimentally.

Experimental Protocols

The determination of isotopic purity for deuterated compounds like **O-tert-Butyl-2-hydroxy Efavirenz-d5** relies on high-resolution analytical techniques that can differentiate between the various isotopologues.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Protocol 1: Isotopic Purity Determination by High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a primary method for assessing isotopic purity due to its sensitivity and ability to resolve small mass differences.[\[3\]](#)[\[4\]](#)

- Sample Preparation: A stock solution of **O-tert-Butyl-2-hydroxy Efavirenz-d5** is prepared in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. This is further diluted to a working concentration of 1 μ g/mL.
- Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is used. The instrument is calibrated according to the manufacturer's specifications to ensure high mass accuracy.
- Infusion and Data Acquisition: The sample solution is directly infused into the ESI source at a constant flow rate (e.g., 5-10 μ L/min). The mass spectrometer is operated in positive ion mode, and full scan spectra are acquired over a mass range that includes the molecular ions of all expected isotopologues (e.g., m/z 380-410).
- Data Analysis:
 - The acquired spectrum is analyzed to identify the peak corresponding to the $[M+H]^+$ ion for each isotopologue (d0 to d5).
 - The peak intensity for each isotopologue is measured.
 - The relative abundance of each isotopologue is calculated as a percentage of the total intensity of all isotopologue peaks.
 - Corrections for the natural isotopic abundance of other elements (e.g., ^{13}C) may be applied for higher accuracy.

Protocol 2: Isotopic Purity and Positional Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable information on the location of the deuterium labels and can also be used to estimate isotopic purity.

- Sample Preparation: A sufficient amount of the deuterated standard (typically 5-10 mg) is dissolved in a deuterated NMR solvent (e.g., chloroform-d, DMSO-d6) that does not have signals overlapping with the analyte's signals of interest.

- ^1H NMR Analysis:
 - A standard proton NMR spectrum is acquired.
 - The absence or significant reduction of signals at the positions where deuterium has been incorporated confirms the location of the labels.
 - The residual proton signals in the deuterated positions can be integrated and compared to the integration of a non-deuterated signal in the molecule to estimate the percentage of non-deuterated species.
- ^2H NMR Analysis:
 - A deuterium NMR spectrum is acquired.
 - This provides direct evidence of the presence of deuterium and can confirm the chemical environment of the deuterium atoms.
- ^{13}C NMR Analysis:
 - The signals for carbon atoms attached to deuterium will show a characteristic splitting pattern (due to C-D coupling) and an upfield shift compared to the non-deuterated compound. This provides further confirmation of the deuteration positions.

Synthesis of O-tert-Butyl-2-hydroxy Efavirenz-d5

While the precise, proprietary synthesis methods for commercial **O-tert-Butyl-2-hydroxy Efavirenz-d5** are not publicly available, a plausible synthetic route can be conceptualized based on known syntheses of Efavirenz and its metabolites. The key step is the introduction of the deuterated cyclopropyl group.

A potential synthetic pathway would likely involve the following key transformations:

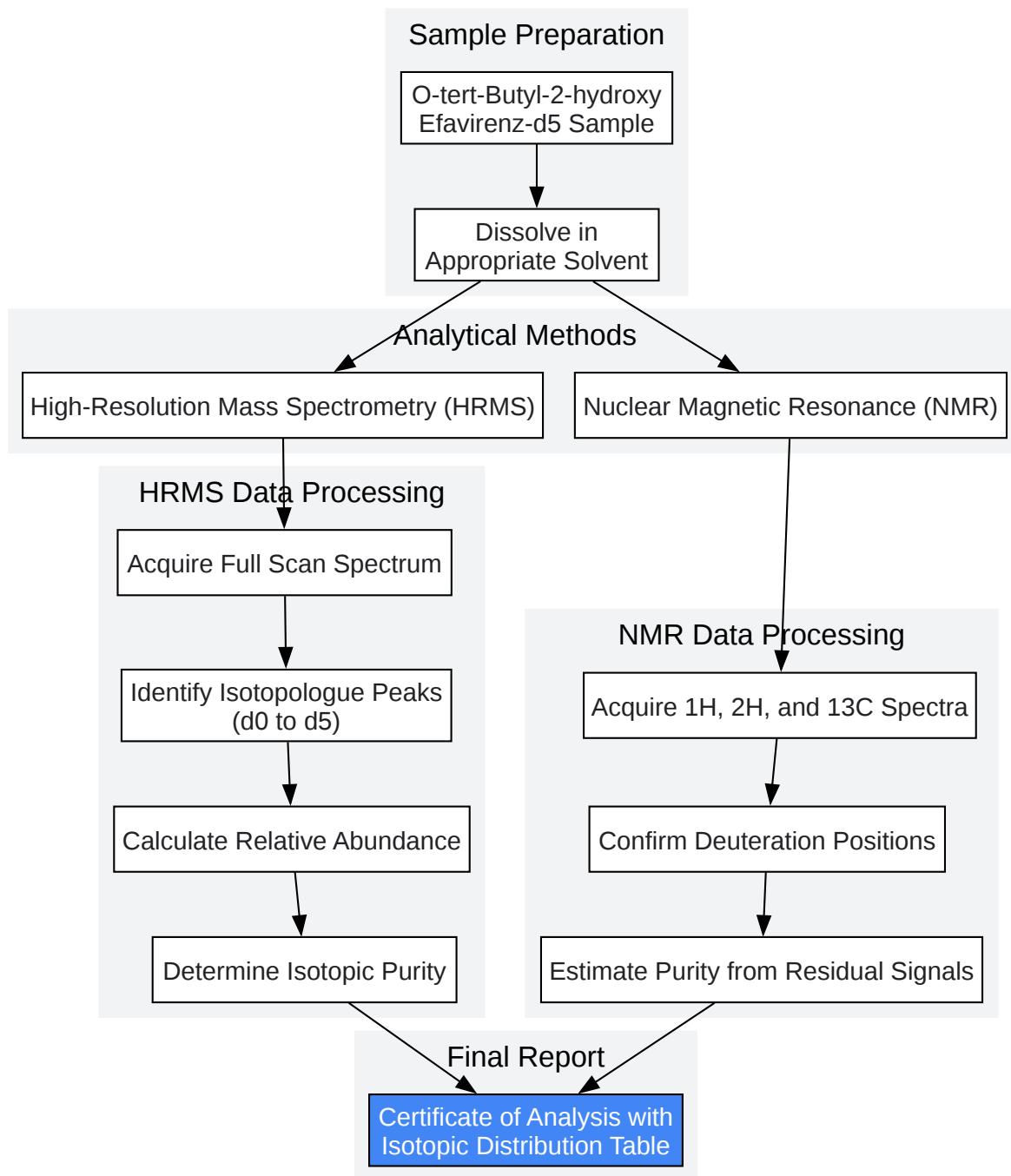
- Synthesis of Deuterated Cyclopropylacetylene: The d5-cyclopropylacetylene is a critical deuterated building block. This could be synthesized from a deuterated precursor, such as d6-isopropanol, through a series of steps to form the deuterated cyclopropane ring.

- Coupling Reaction: The deuterated cyclopropylacetylene would then be coupled with a suitable Efavirenz precursor.
- Hydroxylation and Protection: Subsequent steps would involve the hydroxylation of the tertiary carbon and the introduction of the O-tert-butyl protecting group.

Visualizations

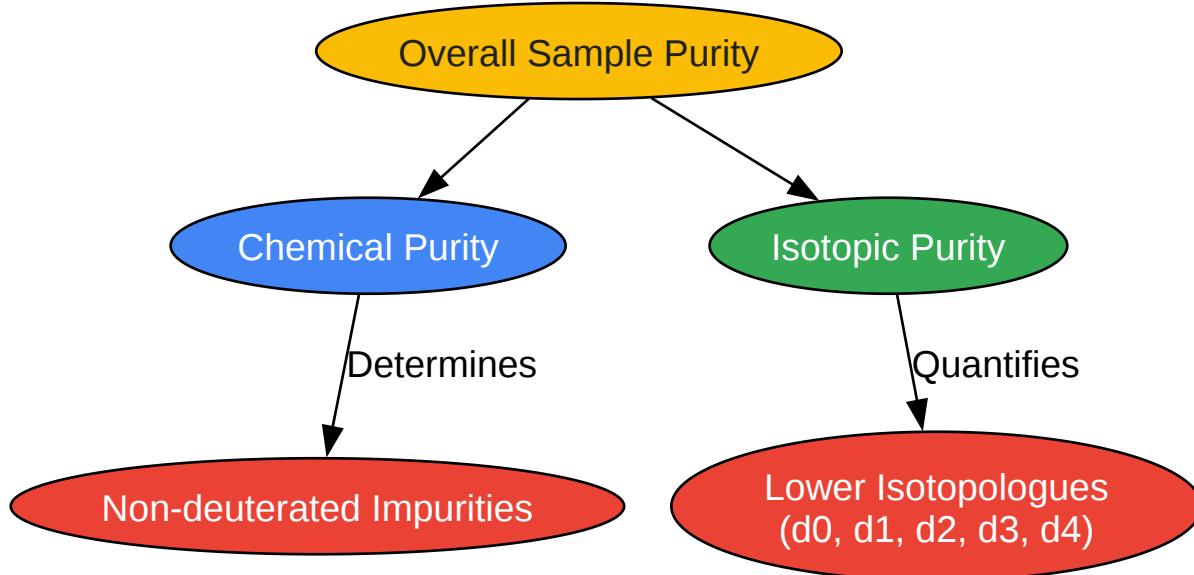
The following diagrams illustrate the logical workflow for the analysis of **O-tert-Butyl-2-hydroxy Efavirenz-d5**.

Experimental Workflow for Isotopic Purity Analysis

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Caption: Workflow for Isotopic Purity Analysis.

Logical Relationship of Purity Concepts



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Caption: Relationship between Chemical and Isotopic Purity.

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